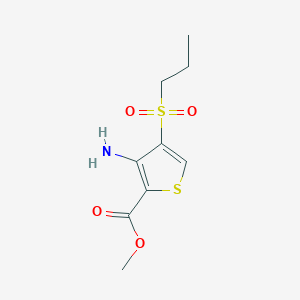

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-(propylsulfonyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the amino group can produce primary amines .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several APIs. Notably, it has been utilized in the production of local anesthetics and anti-inflammatory drugs. The compound's structural characteristics allow it to participate in reactions that yield therapeutically relevant molecules.

2. Anticancer Research

Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit potential as inhibitors of cancer cell proliferation. They target specific kinases involved in cancer signaling pathways, such as Raf kinases, which are crucial for tumor growth and survival .

3. Anti-inflammatory Agents

Research has demonstrated that compounds related to this compound can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory therapies .

Case Studies

Case Study 1: Development of Local Anesthetics

In a study focusing on the synthesis of Articaine, a widely used dental anesthetic, this compound was identified as a key intermediate. The research highlighted its role in enhancing the efficacy and safety profile of local anesthetics used in dental procedures .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results showed promising inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

Mécanisme D'action

The mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-amino-4-phenylthiophene-2-carboxylate

- Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

- Methyl 2-aminothiophene-3-carboxylate

Uniqueness

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Activité Biologique

Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-74-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃N₁O₄S₂

- Molecular Weight : 263.33 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammatory responses.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Antimicrobial Effects

The compound has also been tested for antimicrobial activity against a range of pathogens. Results indicate significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Testing :

Data Summary Table

Propriétés

IUPAC Name |

methyl 3-amino-4-propylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-3-4-16(12,13)6-5-15-8(7(6)10)9(11)14-2/h5H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKNSDZUTFEZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CSC(=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384816 | |

| Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175201-74-8 | |

| Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.